rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane
Description
rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane: is a cyclopropane derivative characterized by the presence of a bromine atom and a trifluoromethyl group
Properties
Molecular Formula |
C4H4BrF3 |
|---|---|
Molecular Weight |
188.97 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C4H4BrF3/c5-3-1-2(3)4(6,7)8/h2-3H,1H2/t2-,3-/m1/s1 |
InChI Key |
UTBPILYWBNOGKM-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Br)C(F)(F)F |
Canonical SMILES |
C1C(C1Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of alkenes using bromine and trifluoromethyl-containing reagents. One common method includes the reaction of an alkene with bromotrifluoromethane in the presence of a catalyst such as a transition metal complex. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Products include azido, thiol, or alkoxy-substituted cyclopropanes.
Reduction Reactions: The major product is the cyclopropane derivative without the bromine atom.
Oxidation Reactions: Products include cyclopropane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.
Comparison with Similar Compounds
- rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
- rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
- rac-(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride
Uniqueness: rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
Rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane is a compound of significant interest in the field of organic chemistry and medicinal research. Its unique cyclopropane structure, characterized by the presence of a bromine atom and a trifluoromethyl group, contributes to its potential biological activity. This article explores the biological mechanisms, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 195.98 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.98 g/mol |
| Structural Features | Bromine and trifluoromethyl groups |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The bromine atom can participate in halogen bonding, which may enhance the binding affinity to specific enzymes or receptors.
- Nucleophilic Attack : The trifluoromethyl group can stabilize transition states during nucleophilic attacks, potentially leading to unique reactivity patterns in biological systems.
- Lipophilicity : The presence of the trifluoromethyl group increases the compound's lipophilicity, allowing for better cell membrane penetration.
Synthesis Methods
The synthesis of this compound typically involves cyclopropanation reactions using various reagents. Common methods include:
- Cyclopropanation of Alkenes : Utilizing diazo compounds or metal-catalyzed methods.
- Halogenation Reactions : Introducing bromine through electrophilic addition to cyclopropanes.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The compound showed promising results in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.
Study 3: Drug Delivery Systems
Investigations into drug delivery systems incorporating this compound revealed enhanced solubility and bioavailability compared to traditional formulations. This suggests its potential as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
